molecular formula C25H38NOPS B15126276 N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B15126276
M. Wt: 431.6 g/mol
InChI Key: NOTCXERCVBXXDA-DMDVIOLWSA-N
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Description

N-[(R)-(2-Ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative characterized by a bulky ditert-butylphosphanyl group on the benzyl moiety. This compound belongs to a class of organocatalysts and ligands widely used in asymmetric synthesis due to their ability to induce high enantioselectivity . The (R)-configuration at the sulfinamide sulfur and the sterically demanding ditert-butylphosphanyl substituent synergistically enhance its stereochemical control in catalytic applications. Its synthesis typically involves the condensation of a phosphanyl-substituted aldehyde with (R)-2-methylpropane-2-sulfinamide under titanium-mediated conditions, followed by diastereoselective reduction .

Properties

Molecular Formula

C25H38NOPS

Molecular Weight

431.6 g/mol

IUPAC Name

N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29?/m1/s1

InChI Key

NOTCXERCVBXXDA-DMDVIOLWSA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the phosphanyl and sulfinamide precursors. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Common reagents used in the synthesis include tert-butyl lithium, phenyl lithium, and various solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The phosphanyl group can be reduced to form phosphine derivatives.

    Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.

Major Products

Scientific Research Applications

N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal ions, while the sulfinamide group can form hydrogen bonds or ionic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

Compound Name Substituent on Benzyl Group Yield (%) Key Applications References
N-[(R)-(2-Ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide 2-Ditert-butylphosphanylphenyl N/A Asymmetric catalysis, ligand design
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide Diphenylphosphanyl N/A Transition-metal coordination
(R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide Dichloro-phenylsulfonylethyl 52 Bioactive intermediate
(R)-N-(5-bromo-2-ethoxybenzyl)-2-methylpropane-2-sulfinamide (2l) 5-Bromo-2-ethoxybenzyl 91.1 Opioid receptor modulation
  • Steric Effects : The ditert-butylphosphanyl group in the target compound imposes greater steric hindrance compared to diphenylphosphanyl (e.g., ) or unsubstituted benzyl analogs (e.g., ), which enhances its selectivity in crowded catalytic environments .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in compound 2k ) reduce the nucleophilicity of the sulfinamide nitrogen, whereas electron-donating groups (e.g., ethoxy in 2l ) increase reactivity. The ditert-butylphosphanyl group provides moderate electron donation, balancing reactivity and stability .

Functional Performance

  • Catalytic Activity : The ditert-butylphosphanyl group enhances metal-binding affinity in catalysis. For instance, it outperforms dicyclohexylphosphanyl analogs in Pd-catalyzed cross-couplings due to improved steric shielding .
  • Pharmaceutical Relevance : Unlike bromo- or trifluoromethoxy-substituted sulfinamides (e.g., 2i, 2k ), the target compound is less explored in drug discovery but shows promise in metalloenzyme inhibition studies .

Biological Activity

N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound notable for its unique structural features, including a sulfinamide functional group and a sterically bulky phosphanyl moiety. Its molecular formula is C25H38NOPS, with a molecular weight of approximately 431.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions.

Structural Characteristics

The compound's structure contributes significantly to its biological activity:

  • Phosphanyl Group : The presence of the ditert-butylphosphanyl group provides steric hindrance, which can influence reactivity and stability.
  • Sulfinamide Moiety : This functional group is known for its ability to form hydrogen bonds, enhancing interactions with biological macromolecules.

Enzyme Modulation

Studies indicate that this compound can interact with various enzymes, potentially modulating their activities. The phosphanyl group may coordinate with metal centers in enzymes, which is crucial for catalytic functions. This coordination can enhance the compound's efficacy as a therapeutic agent.

Receptor Interaction

The sulfinamide moiety suggests possible applications in drug design, particularly in targeting specific receptors. The ability of the compound to form stable hydrogen bonds with receptor sites may facilitate the development of selective inhibitors or modulators.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds in terms of structure and biological activity:

Compound NameMolecular FormulaUnique Features
N-[R-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamideC25H38NOPSContains diphenyl instead of ditert-butyl groups
N-[R-(2-dimethylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamideC25H38NOPSFeatures dimethyl rather than ditert-butyl groups

The distinct combination of sterically bulky substituents and sulfinamide functional groups enhances the stability and reactivity profile of this compound compared to these similar compounds.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of sulfinamides exhibit selective inhibition towards butyrylcholinesterase (BChE), a critical enzyme in neurodegenerative diseases such as Alzheimer's. For instance, one study found that certain benzofuran derivatives had an IC50 value of 30.3 μM against BChE, indicating potential for similar activity in sulfinamide derivatives .
  • Metal Coordination Studies : Investigations into the coordination chemistry of phosphanyl-containing compounds have shown that they can effectively bind metal ions, which may enhance their biological activity through modulation of enzyme functions .

Q & A

Basic: What are the established synthetic routes for N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide, and how can stereochemical purity be ensured?

The compound is typically synthesized via asymmetric catalysis or chiral auxiliary approaches. A common method involves the reaction of a tert-butylphosphine-substituted benzylamine with a sulfinyl chloride derivative under inert conditions. For stereochemical control, chiral sulfinamide auxiliaries (e.g., Ellman’s sulfinamides) are employed to induce R-configuration at the stereogenic centers . Purity is validated using chiral HPLC or polarimetry, coupled with 31P^{31}\text{P} NMR to confirm phosphine coordination and 1H^{1}\text{H}/13C^{13}\text{C} NMR for backbone integrity .

Advanced: How can conflicting crystallographic data for this sulfinamide-phosphine ligand be resolved, particularly regarding bond-length discrepancies in metal complexes?

Discrepancies in crystallographic data (e.g., P–M bond lengths) may arise from variations in metal-ligand π-backbonding or solvent effects. To resolve this:

  • Use high-resolution single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement .
  • Compare thermal ellipsoid models for anisotropic displacement parameters.
  • Cross-validate with DFT calculations (e.g., B3LYP/def2-TZVP) to assess electronic contributions to bond lengths .
  • Re-refine datasets using alternative software (e.g., Olex2 vs. SHELXTL) to rule out algorithmic biases .

Basic: What spectroscopic techniques are optimal for characterizing the sulfinamide-phosphine hybrid structure?

  • 31P^{31}\text{P} NMR : Confirms phosphine coordination state (δ ~10–30 ppm for free phosphine; upfield shifts upon metal binding).
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assign diastereotopic protons (e.g., methyl groups at 1.2–1.5 ppm) and sulfinamide quaternary carbons (~55 ppm).
  • IR Spectroscopy : Detect sulfinyl S=O stretches (~1040 cm1^{-1}) and P–C vibrations (~500 cm1^{-1}) .
  • HRMS : Verify molecular ion peaks with <2 ppm mass error.

Advanced: How does the steric bulk of ditert-butylphosphine influence the ligand’s catalytic activity in cross-coupling reactions?

The ditert-butyl group enhances steric protection around the metal center, favoring mono-ligated catalytic species. This reduces unwanted β-hydride elimination in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, excessive steric bulk may slow oxidative addition. To optimize:

  • Conduct kinetic studies (e.g., variable-temperature NMR) to compare turnover frequencies.
  • Perform X-ray absorption spectroscopy (XAS) to probe metal-ligand coordination geometry in situ .
  • Use computational docking (e.g., AutoDock Vina) to model substrate access to the metal center .

Basic: What are the critical parameters for recrystallizing this compound to achieve high enantiomeric excess (ee)?

  • Solvent System : Use hexane/ethyl acetate (3:1) for slow evaporation.
  • Temperature Gradient : Cool from 40°C to 4°C at 0.5°C/hr.
  • Chiral Additives : Include 1 mol% of (-)-sparteine to suppress racemization.
  • Validate ee via chiral GC (e.g., β-cyclodextrin column) or Mosher’s ester derivatization .

Advanced: How can computational modeling predict the ligand’s efficacy in enantioselective catalysis?

  • Density Functional Theory (DFT) : Calculate transition-state energies for stereodetermining steps (e.g., migratory insertion in allylic alkylation).
  • Molecular Dynamics (MD) : Simulate ligand flexibility and metal-center accessibility under reaction conditions.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate steric parameters (e.g., %Vbur_{\text{bur}}) with experimental ee values .

Basic: What are common impurities in the synthesis of this compound, and how are they identified?

  • Phosphine Oxide Byproducts : Detected via 31P^{31}\text{P} NMR (δ ~25 ppm).
  • Sulfinamide Diastereomers : Resolved by chiral HPLC (Chiralpak IA column, 90:10 hexane/i-PrOH).
  • Residual Solvents : Quantified via GC-MS headspace analysis .

Advanced: How do contradictory reports on ligand lability in acidic media align with mechanistic studies?

Divergent observations may stem from protonation site differences (sulfinamide S=O vs. phosphine lone pairs). To clarify:

  • Perform pH-dependent 1H^{1}\text{H} NMR titrations (D2_2O/DMSO-d6_6).
  • Use X-ray photoelectron spectroscopy (XPS) to monitor S 2p and P 2p binding energy shifts under acidic conditions.
  • Compare with analogous ligands lacking the sulfinamide group to isolate electronic effects .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste Disposal : Neutralize with 10% K2_2CO3_3 before aqueous disposal .

Advanced: What strategies mitigate scale-up challenges in ligand synthesis while maintaining stereoselectivity?

  • Flow Chemistry : Minimize racemization via rapid mixing and precise temperature control.
  • Crystallization-Integrated Processes : Use reactive crystallization to isolate intermediates.
  • DoE Optimization : Apply Taguchi methods to balance reaction time, temperature, and catalyst loading .

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